2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-amine
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Overview
Description
2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-amine is an organic compound that belongs to the class of benzotriazoles Benzotriazoles are known for their diverse applications in various fields, including chemistry, biology, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-amine typically involves the reaction of 4-ethylphenylamine with sodium nitrite in the presence of hydrochloric acid to form the corresponding diazonium salt. This intermediate is then reacted with sodium azide to yield the desired benzotriazole compound. The reaction conditions generally include:
Temperature: Room temperature to 0°C
Solvent: Aqueous medium
Reaction Time: Several hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring or the triazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed.
Major Products
The major products formed from these reactions include various substituted benzotriazoles, amines, and nitro compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-amine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized as a corrosion inhibitor and in the formulation of UV stabilizers for polymers.
Mechanism of Action
The mechanism of action of 2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-amine involves its interaction with specific molecular targets and pathways. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. In biological systems, it can interact with cellular components, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
- 2-phenyl-2H-1,2,3-benzotriazol-5-amine
- 2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-amine
- 2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-amine
Uniqueness
2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-amine is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and physical properties. This structural variation can lead to differences in its interaction with other molecules and its overall efficacy in various applications.
Properties
IUPAC Name |
2-(4-ethylphenyl)benzotriazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4/c1-2-10-3-6-12(7-4-10)18-16-13-8-5-11(15)9-14(13)17-18/h3-9H,2,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBEUCAOGCWMURO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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